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molecular formula C6H8N2O B1358205 3-cyclopropyl-1H-pyrazol-5(4H)-one CAS No. 26502-92-1

3-cyclopropyl-1H-pyrazol-5(4H)-one

Cat. No. B1358205
M. Wt: 124.14 g/mol
InChI Key: NDQDORROJIYSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652057B2

Procedure details

To a solution of methyl-3-cyclopropyl-3-oxopropionate (10 g) and acetic acid (28 mL) in a round bottom flask under argon was added hydrazine hydrate (2.25 g). The mixture was immersed into an oil bath and heated to 100° C. overnight. The reaction vessel was then cooled and the acetic acid was evaporated in vacuo and the remaining solid was added to 1 N aqueous sodium hydroxide solution. The resulting precipitate was collected by filtration and washed with water and cold ether to afford the desired 5-cyclopropyl-2,4-dihydro-pyrazol-3-one (8.2 g) as a beige solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][C:5]([CH:7]1[CH2:9][CH2:8]1)=O.O.[NH2:12][NH2:13]>C(O)(=O)C>[CH:7]1([C:5]2[CH2:4][C:3](=[O:2])[NH:12][N:13]=2)[CH2:9][CH2:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(CC(=O)C1CC1)=O
Name
Quantity
2.25 g
Type
reactant
Smiles
O.NN
Name
Quantity
28 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was immersed into an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel was then cooled
CUSTOM
Type
CUSTOM
Details
the acetic acid was evaporated in vacuo
ADDITION
Type
ADDITION
Details
the remaining solid was added to 1 N aqueous sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water and cold ether

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1CC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: CALCULATEDPERCENTYIELD 147%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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